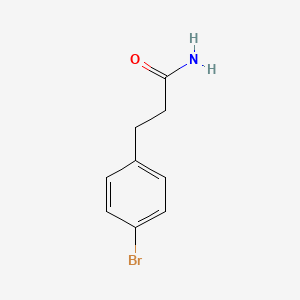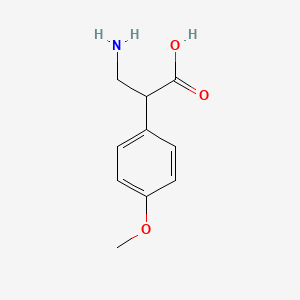
3-(4-Bromophenyl)propanamide
説明
3-(4-Bromophenyl)propanamide is a useful research compound. Its molecular formula is C9H10BrNO and its molecular weight is 228.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Reactivity and Product Formation : 3-bromo-N-(p-bromophenyl)propanamide demonstrates varying reactivity with different bases, leading to the formation of β-lactams or acrylanilides, both of which have significant biological activities. This variability in product formation is influenced by the deprotonation of different sites within the molecule (Pandolfi et al., 2019).
Fluorescent ATRP Initiator : A derivative of 3-(4-Bromophenyl)propanamide, specifically 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, was synthesized and found to be an efficient fluorescent Atom Transfer Radical Polymerization (ATRP) initiator for the polymerization of acrylates (Kulai & Mallet-Ladeira, 2016).
Photocleavage Reactions : The photochemistry of this compound derivatives has been investigated, revealing insights into the molecular structures and reaction mechanisms under photochemical conditions (Fu, Scheffer & Trotter, 1998).
Antimicrobial Properties : Compounds containing the this compound structure have been synthesized and evaluated for their antibacterial and antifungal properties, showing potential in the development of new antimicrobial agents (Baranovskyi et al., 2018).
Selective Androgen Receptor Modulators (SARMs) : Derivatives of this compound, like S-1, have been studied for their potential as SARMs, particularly in the treatment of androgen-dependent diseases. The pharmacokinetics and metabolism of these compounds in preclinical studies have been detailed (Wu et al., 2006).
Herbicidal Activity : Certain derivatives of this compound have been synthesized and found to exhibit herbicidal activity, providing potential applications in agriculture (Liu et al., 2008).
Immunosuppressive Activities : N-aryl-3-(indol-3-yl)propanamides, derived from this compound, have been synthesized and evaluated for their immunosuppressive activities, showing potential in the treatment of immune-related disorders (Giraud et al., 2010).
Nonlinear Optical Properties : Derivatives of this compound have been studied for their nonlinear optical properties, which are significant for applications in optoelectronic devices (Shkir et al., 2019).
Anticonvulsant Activities : Hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides, related to this compound, have shown promising anticonvulsant activities in preclinical models, suggesting potential in the treatment of epilepsy (Kamiński et al., 2015).
Anticancer Potential : Novel bromophenol derivatives of this compound have exhibited significant anticancer activities, particularly in inducing cell cycle arrest and apoptosis in cancer cell lines, highlighting their potential as anticancer agents (Guo et al., 2018).
特性
IUPAC Name |
3-(4-bromophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYVIHNLCVUBFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














